3-Benzofuranacetic acid, 6-hydroxy-
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Overview
Description
3-Benzofuranacetic acid, 6-hydroxy- is a benzofuran derivative known for its unique chemical structure and potential biological activities. Benzofuran compounds are widely distributed in nature and are known for their diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The presence of a benzofuran ring in its structure makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzofuranacetic acid, 6-hydroxy- typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and finally demethylation with sodium 1-dodecanethiolate . This process is safe, cost-effective, environmentally benign, and scalable.
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve optimized processes to ensure high yield and purity. The described method for 6-hydroxybenzofuran can be scaled up to produce over 2.6 kg of the product with good overall yield .
Chemical Reactions Analysis
Types of Reactions: 3-Benzofuranacetic acid, 6-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can occur with reagents like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Benzofuranacetic acid, 6-hydroxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Its biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Benzofuranacetic acid, 6-hydroxy- involves its interaction with various molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic and anti-inflammatory properties.
Bergapten: Used in the treatment of skin disorders like psoriasis.
Nodekenetin: Exhibits anti-inflammatory and antioxidant activities.
Xanthotoxin: Used in the treatment of vitiligo and psoriasis.
Usnic Acid: Known for its antimicrobial properties.
Uniqueness: 3-Benzofuranacetic acid, 6-hydroxy- stands out due to its specific hydroxyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other benzofuran derivatives.
Properties
IUPAC Name |
2-(6-hydroxy-1-benzofuran-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-4,11H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTGZMRSCYFXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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